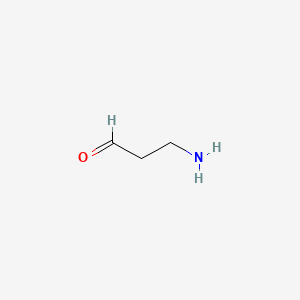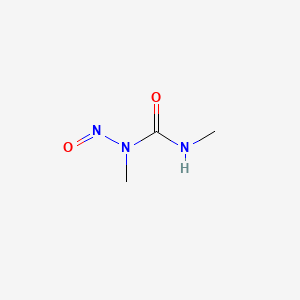
3-Aminopropanal
Übersicht
Beschreibung
3-Aminopropanal, also known as 3-amino-propanal or 3-aminopropionaldehyde, is a chemical compound with the molecular formula C3H7NO . It has an average mass of 73.094 Da and a mono-isotopic mass of 73.052765 Da .
Molecular Structure Analysis
The molecular structure of 3-Aminopropanal is based on nonempirical quantum chemical simulations of the molecular clusters carried out at the MP2/6-31+G(d,p) level . The formation of variously ordered 3-AP aggregates, which can be doubled or bracelet rings, extended chains, ribbons, or double helices, is possible .Wissenschaftliche Forschungsanwendungen
Neuroprotective Role in Cerebral Ischemia
3-Aminopropanal has been studied for its role in cerebral ischemia, a condition where blood flow to the brain is restricted. Increased activity of polyamine oxidase during cerebral ischemia leads to the production of 3-aminopropanal, which contributes to neuronal necrosis and glial apoptosis. Increased levels of 3-aminopropanal-modified proteins correlate with the degree of cerebral injury in humans after aneurysmal subarachnoid hemorrhage. N-2-mercaptopropionyl glycine (N-2-MPG), a clinically approved drug for preventing renal stones, can inhibit the cytotoxicity of 3-aminopropanal, thereby offering neuroprotection in cerebral ischemia (Ivanova et al., 2002).
Involvement in Polyamine Oxidation and Cell Death
Research has shown that 3-aminopropanal is produced during cerebral ischemia and accumulates to cytotoxic levels before significant cell damage occurs. It induces apoptosis in glial cells and necrosis in neurons, suggesting its role as a mediator in brain damage during ischemia. The study also highlights the potential of targeting polyamine oxidase–derived 3-aminopropanal as a therapeutic strategy for cerebral ischemia (Ivanova et al., 1998).
Influence on Polyamine Biosynthesis Enzymes
3-Aminopropanal has been shown to influence polyamine biosynthesis enzymes, such as ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase. This impact on enzyme activity plays a critical role in cellular functions and has potential implications for treatments of conditions like leukemia (Khomutov et al., 1985).
Role in Oxidative Stress and Apoptosis
Studies have identified 3-aminopropanal as a lysosomotropic small aldehyde that can induce apoptosis or necrosis in cells by causing lysosomal rupture and subsequent mitochondrial changes. This property makes 3-aminopropanal a significant factor in understanding the mechanisms of cell death and could be relevant for developing therapeutic strategies for diseases like neuroblastoma (Yu et al., 2004).
Potential in Drug Delivery Systems
3-Aminopropanal derivatives have been studied for their role in intracellular delivery of nucleic acids. The saturation of cationic lipids, which include 3-aminopropanal derivatives, influences their fusogenicity and, consequently, the efficiency of nucleic acid delivery in gene therapy applications (Heyes et al., 2005).
Involvement in Beta-Alanine Biosynthesis
Research indicates that 3-aminopropanal is involved in the biosynthesis of beta-alanine in yeast. This process is crucial for the production of coenzyme A, highlighting the significance of 3-aminopropanal in cellular metabolic pathways (White et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-aminopropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXDJQZLDDHMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188702 | |
| Record name | 3-Aminopropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Aminopropionaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Aminopropanal | |
CAS RN |
352-92-1 | |
| Record name | Propanal, 3-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopropionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminopropionaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINOPROPANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML707Y407U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Aminopropionaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Bicyclo[2.2.2]oct-2-ene](/img/structure/B1211378.png)


